2-(2,3-dihydro-1H-indol-1-yl)-7-(2,4-dimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

Description

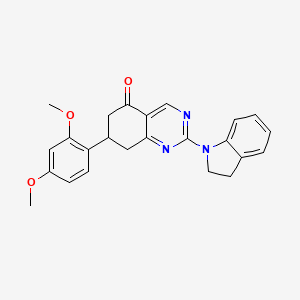

This compound integrates an indole moiety with a quinazolinone core, substituted at the 7-position with a 2,4-dimethoxyphenyl group. Its molecular formula is C₂₃H₂₃N₃O₃, with a molecular weight of 415.49 g/mol (ID: D367-0356) . Key structural features include:

- Indole core: Facilitates interactions with biological targets via π-π stacking and hydrogen bonding.

- Quinazolinone ring: Imparts rigidity and modulates enzyme inhibition (e.g., kinases, topoisomerases).

- 2,4-Dimethoxyphenyl substituent: Electron-donating methoxy groups increase electron density, influencing receptor binding and metabolic stability .

Properties

IUPAC Name |

2-(2,3-dihydroindol-1-yl)-7-(2,4-dimethoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3/c1-29-17-7-8-18(23(13-17)30-2)16-11-20-19(22(28)12-16)14-25-24(26-20)27-10-9-15-5-3-4-6-21(15)27/h3-8,13-14,16H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKKMTVJCSQIMQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)N4CCC5=CC=CC=C54)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-7-(2,4-dimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Construction of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with an appropriate amine, followed by cyclization.

Coupling of Indole and Quinazolinone: The final step involves coupling the indole moiety with the quinazolinone core through a nucleophilic substitution reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-indol-1-yl)-7-(2,4-dimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced quinazolinone derivatives.

Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

2-(2,3-dihydro-1H-indol-1-yl)-7-(2,4-dimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-7-(2,4-dimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.

Comparison with Similar Compounds

Mechanistic Insights and Structure-Activity Relationships (SAR)

- Methoxy Groups: The 2,4-dimethoxy configuration balances solubility and lipophilicity, optimizing tissue penetration. This is absent in non-methoxy analogs like the 4-fluorophenyl derivative .

- Halogen vs. Methoxy : Chlorophenyl/fluorophenyl groups enhance target affinity via halogen bonding but reduce solubility. Methoxy groups mitigate this via hydrogen bonding with aqueous environments .

- Heterocyclic Replacements : Replacing phenyl with furan (e.g., furan-2-yl analog) alters pharmacokinetics, reducing plasma half-life but increasing metabolic clearance .

Biological Activity

The compound 2-(2,3-dihydro-1H-indol-1-yl)-7-(2,4-dimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is a member of the quinazolinone family, which has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and other pharmacological activities based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 364.44 g/mol. The structure features an indole moiety and a quinazolinone core, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinazolinones exhibit significant anticancer properties. For instance, the compound was tested against various cancer cell lines, including A2780 (ovarian cancer) and MDA-MB-231 (breast cancer).

IC50 Values

The effective concentration (IC50) values for the compound's activity against these cell lines were reported as follows:

These results indicate that while the compound has a moderate inhibitory effect on cancer cell proliferation, it demonstrates lower toxicity towards normal cells, suggesting a favorable therapeutic index.

Antibacterial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity. Studies have reported its effectiveness against both Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) strains. The antibacterial mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of biofilm formation .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions indicate that it possesses favorable pharmacological properties, which are essential for clinical applications .

Case Studies

Several case studies highlight the biological activity of quinazolinone derivatives:

- Case Study 1 : A study involving structural modifications led to enhanced potency against A2780 cells when specific functional groups were introduced at the 7-position of the quinazolinone ring.

- Case Study 2 : Research on indole derivatives showed that modifications could significantly alter their binding affinity to target proteins involved in cancer progression, such as ERBB2 and AKT1 .

Summary Table of Biological Activities

Q & A

Q. What are the key synthetic routes for preparing 2-(2,3-dihydro-1H-indol-1-yl)-7-(2,4-dimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step routes, including:

- Cyclocondensation of substituted indole precursors with quinazolinone intermediates under reflux conditions (e.g., ethanol or DMF as solvents).

- Catalytic cross-coupling (e.g., palladium or copper catalysts) to introduce the 2,4-dimethoxyphenyl group.

- Reductive amination to stabilize the dihydroquinazolinone core.

Optimization requires precise control of temperature (70–120°C), solvent polarity (polar aprotic solvents enhance nucleophilicity), and catalyst loading (1–5 mol% Pd). Yields can be improved via continuous flow reactors for large-scale synthesis .

Q. How is the compound characterized structurally, and what analytical techniques are critical for verification?

Methodological Answer:

- X-ray crystallography (using SHELX software ) resolves the 3D structure, confirming the indole-quinazolinone fusion and substituent positions.

- NMR spectroscopy (¹H/¹³C) identifies proton environments (e.g., indole NH at δ 8.2–8.5 ppm, methoxy groups at δ 3.7–3.9 ppm).

- High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₂₃H₂₃N₃O₃ requires m/z 389.1738).

- HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar quinazolinone-indole hybrids?

Methodological Answer: Discrepancies often arise from substituent effects or assay variability . Strategies include:

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replace 2,4-dimethoxy with halogen or alkyl groups) and test against standardized assays (e.g., IC₅₀ in cancer cell lines).

- Target engagement assays : Use surface plasmon resonance (SPR) or thermal shift assays to quantify binding affinity to purported targets (e.g., kinases, DNA topoisomerases).

- Meta-analysis : Compare data across studies using tools like PubChem BioAssay to identify trends in activity vs. structural features .

Q. What experimental designs are optimal for elucidating the compound’s mechanism of action in anticancer studies?

Methodological Answer: A multi-omics approach is recommended:

- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cancer cells.

- Proteomics : LC-MS/MS to detect changes in protein expression (e.g., apoptosis markers like BAX/BCL-2).

- Metabolomics : NMR or GC-MS to track metabolic shifts (e.g., ATP depletion, lactate accumulation).

- In vivo validation : Use xenograft models with randomized block designs (4 replicates, 5 animals/group) to assess tumor growth inhibition and toxicity .

Q. How can computational methods enhance the understanding of this compound’s pharmacokinetic properties?

Methodological Answer:

- Molecular docking (AutoDock Vina) predicts binding modes to cytochrome P450 enzymes (CYP3A4, CYP2D6) for metabolism studies.

- QSAR models correlate structural descriptors (e.g., logP, polar surface area) with absorption/distribution parameters.

- MD simulations (GROMACS) simulate membrane permeability and blood-brain barrier penetration.

Validate predictions experimentally using Caco-2 cell monolayers for permeability and microsomal stability assays .

Data Contradiction and Validation

Q. How should researchers address variability in reported solubility and stability data for this compound?

Methodological Answer:

- Standardize testing protocols : Use USP buffers (pH 1.2–7.4) and shake-flask method for solubility measurements.

- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.

- DFT calculations : Predict degradation pathways (e.g., hydrolysis of the quinazolinone ring) and validate with LC-MS.

Report conditions explicitly (e.g., “solubility: 0.12 mg/mL in PBS pH 7.4 at 25°C”) to enable cross-study comparisons .

Comparative Analysis

Q. How does the 2,4-dimethoxyphenyl substituent influence bioactivity compared to other aryl groups?

Q. What strategies ensure reproducibility in synthesizing and testing derivatives of this compound?

Methodological Answer:

- Automated synthesis platforms : Use Chemspeed or Unchained Labs for consistent reaction setup.

- Open-source data sharing : Publish detailed synthetic protocols on platforms like ChemRxiv with step-by-step videos.

- Interlab validation : Collaborate with ≥3 independent labs to cross-verify biological data (e.g., IC₅₀ in MCF-7 cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.